1,3-Dibromopentane

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

42474-20-4 |

|---|---|

Fórmula molecular |

C5H10Br2 |

Peso molecular |

229.94 g/mol |

Nombre IUPAC |

1,3-dibromopentane |

InChI |

InChI=1S/C5H10Br2/c1-2-5(7)3-4-6/h5H,2-4H2,1H3 |

Clave InChI |

SOZLNIPBRVQUOG-UHFFFAOYSA-N |

SMILES |

CCC(CCBr)Br |

SMILES canónico |

CCC(CCBr)Br |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dibromopentane: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactive characteristics of 1,3-dibromopentane. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical and Physical Properties

This compound is an organobromine compound with the chemical formula C5H10Br2.[1] It is a dense liquid at room temperature.[2] The following table summarizes its key quantitative properties.

| Property | Value | Source(s) |

| Molecular Formula | C5H10Br2 | [1][2][3] |

| Molecular Weight | 229.94 g/mol | [1][2] |

| CAS Number | 42474-20-4 | [1][2][3] |

| Density | 1.668 g/cm³ | [2] |

| Boiling Point | 193.4°C at 760mmHg | [2] |

| Melting Point | -28.63°C (estimate) | [2] |

| Flash Point | 68.6°C | [2] |

| Refractive Index | 1.5042 | [2] |

| Vapor Pressure | 0.648 mmHg at 25°C | [2] |

| LogP | 2.94490 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 0 | [2] |

| Rotatable Bond Count | 3 | [2] |

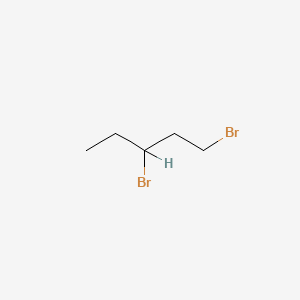

Chemical Structure and Identification

The structural identifiers for this compound are crucial for its unambiguous identification in chemical databases and literature.

-

IUPAC Name : this compound

-

Canonical SMILES : CCC(CCBr)Br[2]

-

InChI : InChI=1S/C5H10Br2/c1-2-5(7)3-4-6/h5H,2-4H2,1H3[1][3]

Experimental Protocols

While specific experimental protocols for this compound are not extensively detailed in the provided search results, a common synthetic route can be inferred from the synthesis of analogous dibromoalkanes, such as the conversion of a diol to a dibromide using hydrobromic acid.

Synthesis of this compound from 1,3-Pentanediol (B1222895)

This procedure is adapted from a general method for the synthesis of dibromides from diols.

Materials:

-

1,3-pentanediol

-

48% aqueous hydrobromic acid (HBr)

-

Concentrated sulfuric acid (H2SO4)

-

Saturated sodium carbonate solution

-

Anhydrous calcium chloride

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 1,3-pentanediol with an excess of 48% hydrobromic acid and a catalytic amount of concentrated sulfuric acid.

-

Gently heat the mixture to reflux for several hours to ensure the complete conversion of the diol to the dibromide.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel. The lower organic layer containing the crude this compound is collected.

-

Wash the organic layer sequentially with water and a saturated sodium carbonate solution to neutralize any remaining acid.

-

Dry the crude product over anhydrous calcium chloride.

-

Purify the final product by distillation under reduced pressure.

Reactivity and Potential Applications

This compound, as a dihaloalkane, is a versatile reagent in organic synthesis. The two bromine atoms serve as leaving groups in nucleophilic substitution reactions, allowing for the introduction of various functional groups and the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity makes it a useful building block for the synthesis of more complex molecules, including heterocyclic compounds and carbocyclic systems.

In the context of drug development, molecules like this compound can be used as linkers or scaffolds to construct larger, more intricate molecular architectures with potential therapeutic applications.

Below is a diagram illustrating the general synthesis of this compound from 1,3-pentanediol.

The following diagram illustrates a general nucleophilic substitution reaction involving this compound, a fundamental transformation in organic synthesis.

References

An In-Depth Technical Guide to 1,3-Dibromopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3-dibromopentane, a versatile building block in organic synthesis. The information herein is intended to support research and development activities by providing key data, experimental considerations, and a summary of its reactivity.

Chemical Identity and Physical Properties

This compound is a halogenated alkane with the chemical formula C₅H₁₀Br₂. Its structure features two bromine atoms attached to the first and third carbon atoms of a pentane (B18724) chain.

CAS Number: 42474-20-4[1]

Physical Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀Br₂ | [1] |

| Molecular Weight | 229.94 g/mol | [1] |

| Density | 1.668 g/cm³ | |

| Boiling Point | 193.4 °C at 760 mmHg | |

| Melting Point | -28.63 °C (estimate) | |

| Refractive Index | 1.5042 | |

| Vapor Pressure | 0.648 mmHg at 25°C | |

| Flash Point | 68.6 °C |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple diastereotopic protons and spin-spin coupling. The chemical shifts will be influenced by the electronegativity of the bromine atoms.

-

-CH(Br)-: The proton on the carbon bearing the bromine at position 3 will likely appear as a multiplet in the range of 4.0-4.5 ppm.

-

-CH₂(Br): The protons on the carbon bearing the bromine at position 1 will likely appear as a multiplet around 3.4-3.6 ppm.

-

-CH₂-: The methylene (B1212753) protons at positions 2 and 4 will appear as complex multiplets, likely in the range of 1.8-2.5 ppm.

-

-CH₃: The terminal methyl group protons will appear as a triplet around 0.9-1.2 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in different chemical environments.

-

C-Br: Carbons directly attached to bromine (C1 and C3) are expected to have chemical shifts in the range of 25-60 ppm.

-

Aliphatic Carbons: The other saturated carbons (C2, C4, and C5) will appear in the typical alkane region of the spectrum, generally between 10-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the following absorption bands:

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| C-H Stretch (Alkyl) | 2850 - 2960 (strong) | Present in most organic molecules containing alkane-like structures.[2] |

| C-H Bend (Alkyl) | 1350 - 1480 (variable) | Confirms the presence of C-H bonds in an sp³ hybridized carbon. |

| C-Br Stretch | 500 - 680 (strong) | This is a key diagnostic peak for alkyl bromides. |

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding diol, 1,3-pentanediol, via nucleophilic substitution using a bromine source such as hydrobromic acid, often with a strong acid catalyst like sulfuric acid.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound from 1,3-pentanediol.

Caption: General experimental workflow for the synthesis of this compound.

Example Experimental Protocol (Adapted from similar syntheses)

Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 1,3-pentanediol.

-

Reagent Addition: Cool the flask in an ice bath and slowly add a mixture of concentrated hydrobromic acid and sulfuric acid with constant stirring. The addition should be controlled to manage the exothermic reaction.

-

Reaction: After the addition is complete, heat the mixture to reflux for several hours to ensure the complete conversion of the diol to the dibromide.

-

Workup: Cool the reaction mixture and pour it into a separatory funnel containing cold water and a suitable organic solvent (e.g., diethyl ether or dichloromethane). Separate the organic layer.

-

Neutralization: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure. The crude this compound can then be purified by vacuum distillation.

Reactivity and Synthetic Applications

As a dihaloalkane, this compound is a versatile substrate for a variety of nucleophilic substitution and organometallic reactions.

Nucleophilic Substitution Reactions

The two bromine atoms in this compound can be displaced by a wide range of nucleophiles. These reactions typically proceed via an Sₙ2 mechanism. The relative reactivity of the two bromine atoms (primary at C1 and secondary at C3) can potentially be exploited for selective monosubstitution under carefully controlled conditions.

Common nucleophiles include:

-

Azide ion (N₃⁻): To form diazides, which can be further reduced to diamines.

-

Cyanide ion (CN⁻): To introduce nitrile functional groups, which are precursors to carboxylic acids and amines.

-

Hydroxide (OH⁻) and Alkoxides (RO⁻): To form diols and ethers, respectively.

-

Thiolates (RS⁻): To synthesize dithioethers.

Grignard Reagent Formation

The reaction of this compound with magnesium metal in an anhydrous ether solvent can lead to the formation of a Grignard reagent. Due to the presence of two bromine atoms, the formation of a di-Grignard reagent is possible, though intramolecular reactions can be a competing pathway. These organometallic intermediates are powerful nucleophiles for forming new carbon-carbon bonds.

Intramolecular Cyclization

The 1,3-disposition of the bromine atoms makes this compound a suitable precursor for the synthesis of four-membered rings through intramolecular cyclization. This can be achieved by reacting the dibromide with a suitable metal, such as zinc dust, in what is known as a Freund reaction. This type of reaction can be used to form substituted cyclobutane (B1203170) derivatives.[3]

The following diagram illustrates the general concept of intramolecular cyclization.

Caption: Conceptual pathway for intramolecular cyclization.

Safety and Handling

This compound is expected to be a hazardous chemical. Alkyl halides are generally toxic and irritants. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

This guide provides a foundational understanding of this compound for its application in research and development. Further investigation into specific reaction conditions is recommended for the successful implementation of this versatile chemical intermediate in synthetic strategies.

References

Synthesis of 1,3-Dibromopentane from 1,3-Pentanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,3-dibromopentane from 1,3-pentanediol (B1222895), a crucial transformation for the preparation of various pharmaceutical intermediates and fine chemicals. This document provides a comprehensive overview of the available synthetic routes, detailed experimental protocols, and comparative data to assist researchers in selecting and implementing the most suitable method for their specific needs.

Introduction

The conversion of diols to dibromides is a fundamental reaction in organic synthesis, providing versatile building blocks for subsequent functionalization. This compound, in particular, serves as a key precursor for the introduction of a pentyl-1,3-diyl moiety in the synthesis of complex organic molecules. The primary methods for this transformation involve the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr₃), each with its own advantages and considerations regarding reaction conditions, yield, and substrate compatibility. This guide will explore both methodologies, offering detailed procedural information and expected outcomes.

Synthetic Methodologies

Two principal reagents are commonly employed for the conversion of 1,3-pentanediol to this compound: hydrobromic acid and phosphorus tribromide. The choice of reagent often depends on the desired reaction conditions, scale, and the presence of other functional groups in the starting material.

Synthesis using Hydrobromic Acid (HBr)

The reaction of 1,3-pentanediol with hydrobromic acid is a classical method for the synthesis of this compound. To drive the equilibrium towards the formation of the dibromide, a strong acid catalyst such as sulfuric acid is often employed, and the water generated during the reaction is typically removed.

Reaction Scheme:

Synthesis using Phosphorus Tribromide (PBr₃)

Phosphorus tribromide is another effective reagent for the conversion of alcohols to alkyl bromides. This method often proceeds under milder conditions compared to the HBr/H₂SO₄ system and is particularly useful for substrates sensitive to strong acids. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM).

Reaction Scheme:

Experimental Protocols

General Protocol for Synthesis using Hydrobromic Acid

This protocol is adapted from procedures for similar diols.

Materials:

-

1,3-Pentanediol

-

48% Hydrobromic acid (HBr)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,3-pentanediol and an excess of 48% hydrobromic acid.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation.

General Protocol for Synthesis using Phosphorus Tribromide

This protocol is based on general procedures for the bromination of alcohols with PBr₃.[1][2][3]

Materials:

-

1,3-Pentanediol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve 1,3-pentanediol in anhydrous dichloromethane.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (approximately 0.7 equivalents for every 1 equivalent of diol, as 2 PBr₃ molecules react with 3 diol molecules) dropwise to the cooled solution while stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting crude this compound by vacuum distillation.

Data Presentation

Quantitative data for the synthesis of this compound from 1,3-pentanediol is not explicitly available in the searched literature. However, the following tables provide a template for recording and comparing experimental results based on the general protocols.

Table 1: Reaction Conditions and Yields

| Parameter | Method A: HBr/H₂SO₄ | Method B: PBr₃/DCM |

| Stoichiometry | ||

| 1,3-Pentanediol (equiv.) | 1 | 1 |

| HBr (equiv.) | > 2 | - |

| H₂SO₄ (equiv.) | Catalytic | - |

| PBr₃ (equiv.) | - | ~0.7 |

| Reaction Time (h) | To be determined | To be determined |

| Temperature (°C) | Reflux | 0 to RT |

| Yield (%) | To be determined | To be determined |

| Purity (%) | To be determined | To be determined |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₅H₁₀Br₂ |

| Molecular Weight | 229.94 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | To be determined |

| ¹H NMR (CDCl₃, ppm) | Expected signals for CH₃, CH₂, CH-Br protons |

| ¹³C NMR (CDCl₃, ppm) | Expected signals for C-Br and aliphatic carbons |

| IR (cm⁻¹) | Expected C-Br and C-H stretching frequencies |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the synthesis and the proposed reaction mechanisms.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Proposed Reaction Mechanism with HBr

Caption: Proposed SN2 mechanism for the reaction with HBr.

Proposed Reaction Mechanism with PBr₃

Caption: Proposed SN2 mechanism for the reaction with PBr₃.

Conclusion

The synthesis of this compound from 1,3-pentanediol can be effectively achieved using either hydrobromic acid with a catalytic amount of sulfuric acid or phosphorus tribromide in an inert solvent. The choice between these methods will depend on the specific requirements of the synthesis, including scale, sensitivity of the substrate to acidic conditions, and desired purity of the final product. The provided general protocols serve as a foundation for the development of a specific and optimized procedure. Experimental validation is necessary to determine the precise reaction conditions, yields, and to obtain comprehensive analytical data for this transformation.

References

Spectroscopic Analysis of 1,3-Dibromopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,3-dibromopentane (CAS No: 42474-20-4), a halogenated alkane with potential applications in organic synthesis and as a building block in medicinal chemistry. This document presents available mass spectrometry data, predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols, and visualizations of analytical workflows and fragmentation pathways to support research and development activities.

Introduction

This compound (C₅H₁₀Br₂) is a difunctionalized aliphatic compound. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application in synthesis and drug design. This guide summarizes its mass spectrometry (MS), predicted ¹H and ¹³C NMR, and predicted IR spectroscopic characteristics.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound in a structured format.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound has been obtained from the NIST WebBook.[1][2] The data reveals characteristic fragmentation patterns for this molecule. The table below summarizes the major peaks observed in the mass spectrum.

| m/z | Relative Intensity (%) | Plausible Fragment |

| 29 | 100.0 | [C₂H₅]⁺ |

| 41 | 95.7 | [C₃H₅]⁺ |

| 55 | 45.2 | [C₄H₇]⁺ |

| 71 | 18.2 | [C₅H₁₁]⁺ |

| 149 | 85.9 | [C₅H₁₀Br]⁺ - HBr |

| 151 | 85.9 | [C₅H₁₀Br]⁺ - HBr |

| 228 | 1.1 | [M]⁺ (⁷⁹Br, ⁷⁹Br) |

| 230 | 2.2 | [M]⁺ (⁷⁹Br, ⁸¹Br) |

| 232 | 1.1 | [M]⁺ (⁸¹Br, ⁸¹Br) |

Note: The molecular ion peak is of very low abundance, which is common for alkyl bromides that readily undergo fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Disclaimer: The following NMR data are predicted based on established chemical shift principles and data from similar alkyl halides, as experimentally verified public domain spectra were not available at the time of this report.

¹H NMR (Predicted, 500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.1 - 4.3 | Multiplet | 1H | H-3 |

| ~3.4 - 3.6 | Multiplet | 2H | H-1 |

| ~2.2 - 2.4 | Multiplet | 2H | H-2 |

| ~1.8 - 2.0 | Multiplet | 2H | H-4 |

| ~1.0 | Triplet | 3H | H-5 |

¹³C NMR (Predicted, 125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~55 - 60 | C-3 |

| ~40 - 45 | C-1 |

| ~35 - 40 | C-2 |

| ~25 - 30 | C-4 |

| ~10 - 15 | C-5 |

Infrared (IR) Spectroscopy (Predicted)

Disclaimer: The following IR data are predicted based on characteristic vibrational frequencies of functional groups present in the molecule, as experimentally verified public domain spectra were not available at the time of this report.

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode |

| 2960 - 2850 | Strong | C-H (alkane) stretching |

| 1465 - 1450 | Medium | CH₂ bending (scissoring) |

| 1380 - 1370 | Medium | CH₃ bending (umbrella) |

| 650 - 550 | Strong | C-Br stretching |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a standard one-pulse ¹H NMR spectrum with a 90° pulse angle.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

A longer acquisition time and a greater number of scans are typically required due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation : For a neat liquid sample, place a single drop of this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the clean salt plates.

-

Place the sample assembly in the instrument's sample holder.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry (Electron Ionization)

-

Sample Introduction : Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatography (GC-MS) system or a direct insertion probe. The sample is vaporized in the ion source.

-

Ionization : Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis : Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : Detect the ions and generate a mass spectrum that plots ion intensity versus m/z.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and a plausible fragmentation pathway for this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Caption: Plausible MS Fragmentation of this compound.

References

1,3-Dibromopentane: A Comprehensive Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 1,3-Dibromopentane (CAS No: 42474-20-4). The following sections detail the physical and chemical properties, hazard classifications, safe handling and storage procedures, emergency measures, and toxicological data. This document is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely and effectively.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the behavior of the chemical under various laboratory conditions.

| Property | Value | Reference |

| Molecular Formula | C5H10Br2 | [1] |

| Molecular Weight | 229.94 g/mol | [1] |

| Appearance | Liquid | - |

| Boiling Point | 193.4°C at 760 mmHg | [1] |

| Melting Point | -28.63°C (estimate) | [1] |

| Flash Point | 68.6°C | [1] |

| Density | 1.668 g/cm³ | [1] |

| Vapor Pressure | 0.648 mmHg at 25°C | [1] |

| Refractive Index | 1.5042 | [1] |

| LogP | 2.94490 | [1] |

Hazard Identification and GHS Classification

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Flammable Liquids | Category 4 | Warning | Combustible liquid.[2][3] |

| Acute Toxicity, Oral | Category 4 | Warning | Harmful if swallowed.[2][4] |

| Skin Corrosion/Irritation | Category 2 | Warning | Causes skin irritation.[2][3][4] |

| Serious Eye Damage/Eye Irritation | Category 2 | Warning | Causes serious eye irritation.[2][3] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | - | Toxic to aquatic life with long lasting effects.[4] |

Precautionary Statements:

-

Prevention: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid release to the environment. Wear protective gloves/eye protection/face protection.[2][4]

-

Response: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. Collect spillage.[2][4]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[2][4]

Safe Handling and Storage

Proper handling and storage of this compound are crucial to prevent exposure and ensure laboratory safety.

Handling

-

Avoid all personal contact, including inhalation of vapors.[5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., PVC or Neoprene), chemical goggles, and a lab coat.[5]

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Ground and bond containers when transferring material to prevent static discharge.[6]

-

Use spark-proof tools and explosion-proof equipment.[6]

-

Do not cut, drill, grind, or weld on or near containers, as they may contain explosive vapors.[5]

-

Wash hands thoroughly after handling.[2]

Storage

-

Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[2][5]

-

Keep away from heat, sparks, open flames, and other ignition sources.[2][5]

-

Store in an approved flammable liquid storage area.[5]

-

Do not store in pits, depressions, basements, or areas where vapors may be trapped.[5]

-

Avoid storage with incompatible materials such as strong oxidizing agents and strong bases.[2][7]

-

Do not use aluminum or galvanized containers.[5]

References

Reactivity of C-Br Bonds in 1,3-Dibromopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dibromopentane is a bifunctional alkyl halide featuring two carbon-bromine bonds with distinct chemical environments. This guide provides an in-depth analysis of the reactivity of these C-Br bonds, focusing on the principal reaction pathways: nucleophilic substitution (both intramolecular and intermolecular), elimination, and organometallic compound formation. The differential reactivity of the primary (C1) versus the secondary (C3) bromide is a central theme, dictating regioselectivity and reaction outcomes. This document synthesizes established principles of organic chemistry to provide a predictive framework for the behavior of this compound in various chemical transformations, supported by generalized experimental protocols and mechanistic diagrams.

Introduction: Structural and Electronic Profile

This compound possesses two electrophilic centers at the carbon atoms bonded to bromine. The C-Br bond is polar, with the carbon atom bearing a partial positive charge, making it susceptible to attack by nucleophiles. Crucially, the two C-Br bonds are not equivalent:

-

C1-Br: A primary (1°) alkyl bromide.

-

C3-Br: A secondary (2°) alkyl bromide.

This structural difference is the primary determinant of the molecule's reactivity, influencing the competition between Sₙ1, Sₙ2, E1, and E2 mechanisms. The C-Br bond is weaker than a C-Cl bond, making bromide a good leaving group and rendering the molecule highly reactive.[1] The C3 carbon is also a chiral center, meaning that reactions at this site can have significant stereochemical implications.

Key Reaction Pathways

The reactivity of this compound is dominated by four main pathways, often in competition. The choice of reagents and reaction conditions determines the major product.

Intramolecular Nucleophilic Substitution: Cyclization

In the presence of a strong, non-hindered base or a suitable nucleophile, this compound can undergo an intramolecular Sₙ2 reaction to form a substituted cyclobutane (B1203170) ring. This process is generally faster than corresponding intermolecular reactions, as the reactive centers are held in proximity.

The reaction is initiated by the formation of a nucleophile, which then attacks an electrophilic carbon center within the same molecule.[2] For instance, reaction with a malonic ester under basic conditions would first involve deprotonation of the ester to form a carbanion. This carbanion then acts as an internal nucleophile.

Mechanism: The intramolecular attack preferentially targets the more accessible primary C1-Br bond. This is a classic Sₙ2 displacement, resulting in the formation of a cyclobutane ring. The bromide ion at C1 is displaced, and a new C-C bond is formed.

Caption: Logical workflow for the intramolecular cyclization of this compound.

Intermolecular Nucleophilic Substitution

When treated with an excess of an external nucleophile, this compound can undergo double substitution. The relative rates of reaction at the primary and secondary positions are key.

-

Sₙ2 Conditions: With strong, unhindered nucleophiles (e.g., I⁻, CN⁻, N₃⁻) in polar aprotic solvents (e.g., acetone, DMF), the Sₙ2 mechanism is favored.[3] The reaction will occur significantly faster at the primary C1-Br position due to less steric hindrance.[4] Obtaining the disubstituted product may require forcing conditions (higher temperature, longer reaction time) to overcome the higher activation energy at the secondary C3-Br position.

-

Sₙ1 Conditions: With weak nucleophiles in polar protic solvents (e.g., ethanol (B145695), water), an Sₙ1 mechanism becomes possible, primarily at the secondary C3-Br position.[5] This pathway involves the formation of a secondary carbocation intermediate, which is more stable than a primary carbocation.[4] However, Sₙ2 reactions at the primary site will still compete.

| Condition | Favored Mechanism at C1 | Favored Mechanism at C3 | Expected Outcome |

| Strong Nucleophile (e.g., NaCN in DMSO) | Sₙ2 (fast) | Sₙ2 (slow) | Preferential monosubstitution at C1, disubstitution requires forcing conditions. |

| Weak Nucleophile (e.g., CH₃OH, heat) | Sₙ2 (very slow) | Sₙ1/Sₙ2 | Complex mixture, with potential for substitution at C3 via Sₙ1 and C1 via Sₙ2. Elimination is a major side reaction. |

Table 1: Predicted outcomes for intermolecular nucleophilic substitution.

Grignard Reagent Formation

The reaction of this compound with magnesium metal in an ether solvent can lead to several products. The formation of a di-Grignard reagent is challenging due to competing intramolecular reactions.[6]

-

Monogrignard Formation: Reaction at one C-Br bond (preferentially the more reactive primary C1-Br) forms Br-CH(CH₂CH₃)CH₂CH₂-MgBr.

-

Intramolecular Cyclization: The initially formed Grignard reagent can act as an internal nucleophile, attacking the remaining C-Br bond to yield ethylcyclopropane. This is often the major product when forming Grignard reagents from 1,3-dihalides.[7]

-

Di-Grignard Formation: With careful control of reaction conditions (e.g., slow addition of the dibromide to excess magnesium), the di-Grignard reagent, BrMg-CH(CH₂CH₃)CH₂CH₂-MgBr, can be formed, but yields are often low.[6][7]

Caption: Competing reaction pathways for this compound with magnesium.

Elimination Reactions

When treated with a strong, bulky base (e.g., potassium tert-butoxide), elimination reactions (dehydrobromination) compete with substitution and become the dominant pathway. A double elimination can occur to form a diene.[8]

-

First Elimination: The base can abstract a proton from either C2 or C4. According to Zaitsev's rule, abstraction from the more substituted C2 carbon is generally favored, leading to the more stable internal alkene.[9][10] However, the use of a sterically hindered base can favor the Hofmann product (terminal alkene) via abstraction from C4.

-

Second Elimination: A second elimination reaction on the resulting bromoalkene will produce a pentadiene.

| Base | Proton Abstracted | Predicted Major Product (after 1st elimination) |

| Sodium Ethoxide (strong, unhindered) | C2 (Zaitsev) | 1-Bromopent-2-ene |

| Potassium t-Butoxide (strong, hindered) | C4 (Hofmann) | 3-Bromopent-1-ene |

Table 2: Regioselectivity in the first elimination step.

Experimental Protocols

Protocol: Intramolecular Cyclization via Malonic Ester Synthesis

This protocol describes a generalized procedure for the synthesis of an ethylcyclobutane (B8812579) derivative from this compound.

Materials:

-

This compound

-

Diethyl malonate

-

Sodium ethoxide (or sodium metal in absolute ethanol)

-

Absolute Ethanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Preparation: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

-

Base Formation: In the flask, prepare a solution of sodium ethoxide in absolute ethanol.

-

Nucleophile Generation: Cool the solution in an ice bath and add diethyl malonate dropwise via the dropping funnel with stirring. Allow the mixture to stir for 30 minutes to ensure complete formation of the malonate enolate.

-

Addition of Electrophile: Add a solution of this compound in absolute ethanol to the reaction mixture dropwise over 30-60 minutes.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for 16-24 hours. Monitor the reaction progress using TLC or GC-MS.[11]

-

Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent to yield the crude product.

-

Analysis: Purify the product via vacuum distillation or column chromatography. Characterize the final product using NMR spectroscopy and mass spectrometry.

Caption: Generalized experimental workflow for cyclobutane synthesis.

Conclusion

The reactivity of the C-Br bonds in this compound is a nuanced subject governed by the interplay of its structure, the chosen reagents, and the reaction conditions. The differential reactivity between the primary C1 and secondary C3 positions allows for a degree of regioselective control. Intramolecular cyclization is a highly favorable pathway, leading to substituted cyclobutane rings. Intermolecular substitutions are faster at the less hindered primary carbon, while elimination reactions, promoted by strong bases, can lead to the formation of dienes. A thorough understanding of these competing pathways is essential for researchers aiming to utilize this compound as a building block in complex molecule synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. gacariyalur.ac.in [gacariyalur.ac.in]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. amherst.edu [amherst.edu]

- 6. researchgate.net [researchgate.net]

- 7. homework.study.com [homework.study.com]

- 8. Dibromopentanes can undergo 'double elimination' reactions to produce hyd.. [askfilo.com]

- 9. mmccollege.ac.in [mmccollege.ac.in]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide on the Stereoisomers and Chirality of 1,3-Dibromopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Stereochemistry of 1,3-Dibromopentane

This compound (C₅H₁₀Br₂) is a structural isomer of dibromopentane. Its molecular structure features a five-carbon chain with bromine atoms attached to the first and third carbon atoms. The presence of a chiral center is a key feature of its molecular geometry, leading to the existence of stereoisomers.

Identification of the Chiral Center

A chiral center, or stereocenter, is a carbon atom that is bonded to four different substituent groups. In the case of this compound, the carbon atom at the third position (C-3) is the sole chiral center.[1][2] The four distinct groups attached to C-3 are:

-

A hydrogen atom (-H)

-

A bromine atom (-Br)

-

An ethyl group (-CH₂CH₃)

-

A bromoethyl group (-CH₂CH₂Br)

The presence of this single chiral center means that this compound can exist as two distinct stereoisomers.[1][2]

Enantiomeric Relationship

The two stereoisomers of this compound are non-superimposable mirror images of each other. This specific relationship defines them as a pair of enantiomers. Enantiomers share identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they exhibit distinct behavior when interacting with plane-polarized light and in their interactions with other chiral molecules.

The two enantiomers are designated as (R)-1,3-dibromopentane and (S)-1,3-dibromopentane based on the Cahn-Ingold-Prelog (CIP) priority rules.

Quantitative Data

As of the latest literature review, specific experimental values for the optical rotation of the enantiomers of this compound are not publicly available. The following table is provided as a template for researchers to populate with experimental data upon successful synthesis and separation of the enantiomers.

| Property | (R)-1,3-Dibromopentane | (S)-1,3-Dibromopentane |

| Specific Rotation ([α]²⁰_D) | Data not available | Data not available |

| Boiling Point | Expected to be identical | Expected to be identical |

| Melting Point | Expected to be identical | Expected to be identical |

| Density | Expected to be identical | Expected to be identical |

Theoretical Principle: Enantiomers have equal but opposite specific rotations. For example, if the (R)-enantiomer has a specific rotation of +X°, the (S)-enantiomer will have a specific rotation of -X° under the same experimental conditions.

Stereoisomer Relationship Diagram

The relationship between the enantiomers of this compound can be visualized as follows:

Caption: Relationship between the stereoisomers of this compound.

Experimental Protocols

While specific protocols for this compound are not detailed in the literature, the following sections provide generalized methodologies based on established procedures for similar chiral haloalkanes. These are intended as a starting point for method development.

Stereoselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For this compound, a potential strategy involves the stereoselective functionalization of a prochiral precursor.

Illustrative Protocol: Asymmetric Hydroboration-Oxidation and Bromination

This hypothetical pathway starts from a suitable unsaturated precursor.

Workflow Diagram:

Caption: A potential workflow for the stereoselective synthesis of this compound.

Methodology:

-

Asymmetric Hydroboration-Oxidation:

-

A prochiral alkene, such as pent-1-en-3-ol, is subjected to asymmetric hydroboration using a chiral borane reagent (e.g., diisopinocampheylborane, Ipc₂BH).

-

The resulting organoborane is then oxidized (e.g., with hydrogen peroxide and sodium hydroxide) to yield a chiral diol intermediate with a specific stereochemistry at C-3.

-

-

Dibromination:

-

The chiral diol is then treated with a brominating agent, such as phosphorus tribromide (PBr₃), to convert the hydroxyl groups into bromine atoms, yielding the desired enantiomerically enriched this compound. The stereochemistry at C-3 is typically retained or inverted depending on the reaction mechanism (e.g., Sₙ2).

-

Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.

Illustrative Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers.

Workflow Diagram:

Caption: Workflow for the chiral resolution of this compound via HPLC.

Methodology:

-

Column Selection: A chiral stationary phase (CSP) is chosen. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of racemates.

-

Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is selected and optimized to achieve baseline separation of the enantiomers.

-

Sample Preparation: The racemic this compound is dissolved in the mobile phase.

-

Chromatographic Run: The sample is injected onto the chiral column, and the enantiomers are separated based on their differential interactions with the CSP.

-

Detection and Collection: A UV detector is commonly used for detection. The separated enantiomers are collected as they elute from the column.

Conclusion

This compound serves as a clear example of a molecule with a single chiral center, leading to the existence of a pair of enantiomers. While specific experimental data for its enantiomers are currently lacking in the scientific literature, this guide provides a robust theoretical framework and generalized experimental approaches for its study. The outlined protocols for stereoselective synthesis and chiral resolution offer a starting point for researchers aiming to isolate and characterize the (R) and (S) isomers of this compound. Further research is warranted to determine the specific optical properties of these enantiomers and to develop optimized and validated synthetic and separation procedures. Such data will be invaluable for applications in stereoselective synthesis and for a deeper understanding of the structure-property relationships in chiral haloalkanes.

References

An In-depth Technical Guide on the Solubility of 1,3-Dibromopentane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-dibromopentane in common organic solvents. Due to a notable scarcity of precise quantitative solubility data in published literature, this document focuses on predicting solubility based on the principle of "like dissolves like" and available data for structurally analogous compounds. Furthermore, this guide furnishes detailed experimental protocols for the qualitative and quantitative determination of solubility, empowering researchers to ascertain precise solubility parameters for their specific applications. Visual aids in the form of logical workflow diagrams are provided to clearly illustrate experimental procedures and a representative reaction of this compound.

Introduction to this compound

This compound (CAS No: 42474-20-4) is a halogenated alkane with the molecular formula C₅H₁₀Br₂. Its structure, featuring two bromine atoms on the pentane (B18724) backbone, renders it a valuable intermediate in various organic syntheses. A thorough understanding of its solubility profile is paramount for its effective utilization in reaction media, purification processes such as extraction and crystallization, and in the formulation of chemical products. The polarity of this compound, influenced by the two carbon-bromine bonds, dictates its miscibility with a range of organic solvents.

Predicted Solubility Profile of this compound

Based on these observations, this compound is expected to be miscible with a variety of organic solvents, particularly those with low to moderate polarity. It is anticipated to be less soluble in highly polar protic solvents like water. The following table summarizes the expected qualitative solubility of this compound in a selection of common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Category | Solvent Name | Chemical Formula | Expected Qualitative Solubility | Rationale |

| Non-Polar Aprotic | Hexane (B92381) | C₆H₁₄ | Soluble / Miscible | Similar polarity to the alkane backbone of this compound. |

| Toluene | C₇H₈ | Soluble / Miscible | Non-polar aromatic solvent capable of dissolving non-polar and weakly polar compounds. | |

| Polar Aprotic | Diethyl Ether | (C₂H₅)₂O | Soluble / Miscible | A common solvent for a wide range of organic compounds. |

| Ethyl Acetate (B1210297) | C₄H₈O₂ | Soluble / Miscible | A moderately polar solvent that can dissolve a variety of compounds. | |

| Acetone | C₃H₆O | Soluble / Miscible | A polar aprotic solvent known for its broad solvency. | |

| Dichloromethane | CH₂Cl₂ | Soluble / Miscible | A halogenated solvent that is a good solvent for other halogenated compounds. | |

| Chloroform | CHCl₃ | Soluble / Miscible | Similar to dichloromethane, it is an effective solvent for many organic compounds. | |

| Polar Protic | Ethanol (B145695) | C₂H₅OH | Moderately Soluble | The presence of the hydroxyl group may limit miscibility compared to aprotic solvents. |

| Methanol | CH₃OH | Sparingly Soluble | Higher polarity than ethanol may lead to lower solubility. | |

| Water | H₂O | Insoluble | The high polarity and hydrogen-bonding network of water make it a poor solvent for non-polar compounds like this compound. |

Experimental Protocols for Solubility Determination

For applications requiring precise knowledge of solubility, experimental determination is essential. The following are detailed methodologies for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., those listed in Table 1)

-

Small test tubes (10 x 75 mm)

-

Pipettes or graduated cylinders

-

Vortex mixer

Procedure:

-

Add approximately 0.1 mL of this compound to a small, dry test tube.

-

Add the selected solvent dropwise (approximately 0.1 mL at a time) to the test tube, vortexing for 30 seconds after each addition.

-

Continue adding the solvent until the this compound is fully miscible, or until a total of 3 mL of solvent has been added.

-

Observe the mixture for the formation of a single, clear phase (miscible) or the persistence of two distinct layers or cloudiness (immiscible or sparingly soluble).

-

Record the observations for each solvent.

Quantitative Solubility Determination (Isothermal Method)

This method allows for the determination of the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath (e.g., water bath or incubator)

-

Magnetic stirrer and stir bars

-

Gas chromatograph (GC) or other suitable analytical instrument

-

Syringes and filters

Procedure:

-

Prepare a series of saturated solutions by adding an excess of this compound to a known volume or mass of the solvent in sealed vials.

-

Place the vials in a constant temperature bath and stir the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, stop the stirring and allow the excess this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe, and filter it to remove any undissolved droplets.

-

Accurately weigh the collected sample of the saturated solution.

-

Dilute the sample with a known volume of a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as gas chromatography.

-

Calculate the solubility in terms of mass per volume (e.g., g/L) or mole fraction.

Visualizing Experimental and Reaction Workflows

The following diagrams, created using the DOT language, illustrate a typical reaction of this compound and the experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound remains elusive in the public domain, a strong predictive understanding of its behavior in various organic solvents can be established based on its chemical structure and the known properties of similar compounds. It is anticipated to be readily soluble in a wide array of non-polar and polar aprotic organic solvents, with limited solubility in highly polar protic solvents. For applications demanding high precision, the experimental protocols detailed in this guide provide a robust framework for determining the exact solubility of this compound. This foundational data is critical for the successful design and execution of synthetic routes and purification strategies involving this versatile chemical intermediate.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,3-Dibromopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromopentane is a halogenated aliphatic hydrocarbon with potential applications in organic synthesis, including the preparation of more complex molecules relevant to pharmaceutical and materials science. A thorough understanding of its thermal stability and decomposition pathways is paramount for ensuring its safe handling, storage, and use in various chemical processes, particularly those conducted at elevated temperatures. This technical guide provides a comprehensive overview of the predicted thermal behavior of this compound, detailed experimental protocols for its analysis, and a discussion of its likely decomposition products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.

| Property | Value |

| Molecular Formula | C₅H₁₀Br₂ |

| Molecular Weight | 229.94 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Approximately 178-180 °C at 760 mmHg |

| Density | Approximately 1.65 g/cm³ at 25 °C |

| Solubility | Insoluble in water; soluble in common organic solvents such as ethanol, diethyl ether, and chloroform. |

| Chemical Stability | Stable under standard conditions. Decomposes upon heating. |

| Incompatibilities | Strong oxidizing agents, strong bases, and reactive metals. |

| Hazardous Decomposition Products | Hydrogen bromide, carbon monoxide, carbon dioxide, and other potentially toxic and flammable organic compounds. |

Predicted Thermal Stability and Decomposition Pathways

The thermal decomposition of haloalkanes is a complex process that can proceed through various mechanisms, primarily dependent on the temperature, pressure, and presence of catalysts. For this compound, the most probable decomposition pathways involve the elimination of hydrogen bromide (HBr) and homolytic cleavage of the carbon-bromine (C-Br) bonds.

At lower to moderate temperatures, the principal decomposition route for alkyl bromides is the elimination of HBr to form alkenes. In the case of this compound, this can occur in a stepwise manner. The initial dehydrobromination would likely lead to the formation of various bromopentene isomers. A subsequent elimination of the second HBr molecule would yield dienes. The reaction is generally endothermic as it involves the breaking of C-H and C-Br bonds.

At higher temperatures, the pyrolysis of alkanes and their halogenated derivatives often proceeds via a free-radical chain mechanism. This process is initiated by the homolytic cleavage of the weakest bond in the molecule, which for this compound is the C-Br bond. The resulting radicals can then participate in a series of propagation steps, leading to a complex mixture of smaller alkanes, alkenes, and bromine-containing compounds.[1][2][3][4]

The following diagram illustrates a simplified potential decomposition pathway for this compound.

Caption: Proposed thermal decomposition pathways for this compound.

Proposed Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Objective: To determine the onset temperature of decomposition, the mass loss as a function of temperature, and to identify the different stages of decomposition.

Detailed Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment should be conducted under both an inert atmosphere (e.g., Nitrogen, 99.999% purity) and an oxidative atmosphere (e.g., synthetic air) to differentiate between pyrolysis and oxidative degradation. A constant purge gas flow rate of 20-50 mL/min is recommended.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Heat from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: The TGA thermogram will plot the percentage of mass loss against temperature. The onset decomposition temperature is determined from the initial point of significant mass loss. The derivative of the TGA curve (DTG) will show the temperatures of the maximum rates of decomposition for each step.

Objective: To identify thermal transitions such as melting (if applicable at sub-ambient temperatures), boiling, and decomposition, and to quantify the enthalpy changes associated with these processes.

Detailed Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or stainless steel pan to prevent evaporation before decomposition. An empty, sealed pan should be used as a reference.

-

Atmosphere: An inert atmosphere (e.g., Nitrogen) with a flow rate of 40-50 mL/min is recommended.

-

Temperature Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., -50 °C).

-

Heat from -50 °C to 350 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: The DSC thermogram will show endothermic peaks for phase transitions (melting, boiling) and exothermic or endothermic peaks for decomposition. The area under these peaks can be integrated to determine the enthalpy of the transitions.

The following diagram illustrates the general workflow for the thermal analysis of this compound.

Caption: General experimental workflow for the thermal analysis of this compound.

Hypothetical Data Presentation

Based on the behavior of similar bromoalkanes, the following tables summarize the expected, hypothetical results from TGA and DSC analyses.

Table 2: Hypothetical TGA Data for this compound

| Atmosphere | Onset Decomposition Temp. (°C) | Temperature of Max. Decomposition Rate (°C) (DTG Peak) | Residual Mass at 600°C (%) |

| Nitrogen | ~ 220 - 250 | Step 1: ~280Step 2: ~350 | < 5 |

| Air | ~ 200 - 230 | Step 1: ~260Step 2: ~330Step 3 (Oxidative): >450 | ~ 0 |

Table 3: Hypothetical DSC Data for this compound (under Nitrogen)

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Boiling | ~ 175 | ~ 180 | Endothermic |

| Decomposition | ~ 220 | ~ 285 | Exothermic/Endothermic |

Note: The decomposition process can be either exothermic or endothermic depending on the specific bond-breaking and bond-forming events that dominate the process.

Conclusion

While specific experimental data for the thermal decomposition of this compound is not currently available, this technical guide provides a robust framework for its investigation. Based on the chemistry of analogous haloalkanes, it is predicted that this compound will decompose at elevated temperatures primarily through dehydrobromination and free-radical mechanisms. The proposed TGA and DSC experimental protocols offer a clear path for the empirical determination of its thermal stability and decomposition kinetics. The resulting data will be invaluable for ensuring the safe and effective use of this compound in research and development, particularly within the pharmaceutical and chemical industries.

References

A Technical Guide to 1,3-Dibromopentane: Commercial Availability, Purity, and Analytical Methods

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,3-dibromopentane, a key reagent in various synthetic applications. The document details its commercial availability, typical purity levels, potential impurities, and robust analytical methodologies for accurate purity assessment. This guide is intended to equip researchers, scientists, and drug development professionals with the critical information needed to effectively source, handle, and utilize this compound in their work.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. Purity levels for commercially available this compound typically range from 90% to 99%. It is crucial for researchers to select a grade with a purity profile that matches the sensitivity of their application.

| Supplier Category | Typical Purity Levels Offered | Notes |

| Bulk Chemical Suppliers | 90%, 98%[1] | Suitable for general synthetic applications where minor impurities are tolerable. |

| Fine Chemical Retailers | ≥98%, 99% | Often provide more detailed analytical data and are suitable for more sensitive applications. |

| Custom Synthesis Services | Custom purity specifications available | Recommended for applications requiring very high purity or specific impurity profiles. |

Synthesis and Potential Impurities

The most common synthetic route to this compound is the reaction of 1,3-pentanediol (B1222895) with a brominating agent, such as hydrobromic acid. Understanding the synthesis is key to anticipating potential impurities.

Potential Impurities in Commercial this compound:

-

Unreacted Starting Material: Residual 1,3-pentanediol.

-

Isomeric Byproducts: 1,2-dibromopentane (B1585501) and 2,3-dibromopentane (B1620338) may be formed depending on the reaction conditions.

-

Elimination Products: Pentenyl bromides can be formed as byproducts of elimination reactions.

-

Solvent Residues: Residual solvents from the reaction and purification steps, such as octane (B31449).

Experimental Protocols

Synthesis of this compound from 1,3-Pentanediol (Adapted Protocol)

This protocol is adapted from established procedures for the synthesis of similar dibromoalkanes.

Materials:

-

1,3-Pentanediol

-

48% Hydrobromic acid (HBr)

-

Octane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, Dean-Stark trap, condenser, separatory funnel, distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 1,3-pentanediol (1.0 eq), 48% aqueous HBr (approximately 3 equivalents per hydroxyl group), and octane (approximately a 7:1 v/w ratio relative to the diol).

-

Heat the mixture to 145-150 °C with vigorous stirring.

-

Collect the aqueous layer of the azeotropic distillate in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, continue to heat under reflux for several hours.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the octane.

-

The crude this compound can be purified by vacuum distillation.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for assessing the purity of this compound and identifying impurities.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A MS detector or equivalent

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (split mode, 50:1)

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-550

Sample Preparation:

-

Prepare a solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 10 µg/mL.

Purity Determination by Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides an absolute measure of purity by comparing the integral of an analyte signal with that of a certified internal standard.

Materials:

-

This compound sample

-

High-purity internal standard (e.g., maleic anhydride, dimethyl sulfone)

-

Deuterated solvent (e.g., Chloroform-d, CDCl3)

-

NMR spectrometer (400 MHz or higher recommended)

-

High-precision analytical balance

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.

-

Accurately weigh and add approximately 5-10 mg of the internal standard to the same NMR tube.

-

Add a sufficient volume of deuterated solvent (e.g., 0.6 mL for a 5 mm tube) to completely dissolve both the sample and the internal standard.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (at least 5 times the longest T1 of the protons of interest) and a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 recommended for high accuracy).

-

-

Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate a well-resolved signal from this compound and a signal from the internal standard.

-

Calculate the purity of the this compound sample using the following equation:

Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

sample refers to this compound

-

std refers to the internal standard

-

Visualizations

Caption: Workflow for assessing commercial this compound suitability.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Cyclopentane from 1,3-Dibromopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentane (B165970) and its derivatives are crucial structural motifs in a vast array of biologically active molecules and are pivotal intermediates in the synthesis of pharmaceuticals. The construction of this five-membered carbocyclic ring is a fundamental undertaking in organic synthesis. One established, albeit classical, method for the synthesis of cyclopentane is through the intramolecular cyclization of a suitable dihaloalkane. This application note details the synthesis of cyclopentane via the intramolecular Wurtz reaction of 1,3-dibromopentane. This method, while historic, offers a straightforward approach to the formation of the cyclopentane ring from a commercially available starting material. The reaction proceeds by treating this compound with an alkali metal, typically sodium, in an anhydrous ether solvent, leading to the formation of a new carbon-carbon bond and subsequent cyclization.

Reaction Principle and Mechanism

The synthesis of cyclopentane from this compound is an example of an intramolecular Wurtz reaction.[1][2][3] The reaction is believed to proceed through a mechanism involving the formation of an organosodium intermediate or radical species. The general steps are as follows:

-

Electron Transfer: Two sodium atoms each transfer an electron to the carbon atoms bonded to the bromine atoms in this compound, leading to the formation of a di-organosodium species or a diradical and two equivalents of sodium bromide.

-

Intramolecular Nucleophilic Attack/Radical Coupling: The resulting reactive intermediate undergoes an intramolecular nucleophilic attack (in the case of the organosodium species) or radical coupling, where the two ends of the pentane (B18724) chain bond to form the five-membered ring of cyclopentane.

Strictly anhydrous conditions are essential for the success of the Wurtz reaction, as sodium reacts violently with water, and the organosodium intermediates are highly basic.[3]

Experimental Protocols

This section provides a detailed protocol for the synthesis of cyclopentane from this compound based on the principles of the intramolecular Wurtz reaction.

Materials and Equipment:

| Reagent/Equipment | Specifications |

| This compound | >98% purity |

| Sodium metal | Lumps or wire, stored under mineral oil |

| Diethyl ether | Anhydrous, <50 ppm H₂O |

| n-Pentane | For rinsing sodium |

| Hydrochloric acid | 1 M solution |

| Saturated sodium bicarbonate solution | |

| Anhydrous magnesium sulfate | For drying |

| Round-bottom flask with reflux condenser | Appropriate size for the reaction scale |

| Dropping funnel | |

| Magnetic stirrer and stir bar | |

| Heating mantle | |

| Inert gas supply (Nitrogen or Argon) | |

| Distillation apparatus |

Experimental Procedure:

-

Preparation of Sodium: In a fume hood, carefully cut the required amount of sodium metal into small pieces under mineral oil. Briefly wash the sodium pieces with anhydrous n-pentane to remove the mineral oil and immediately transfer them to the reaction flask containing anhydrous diethyl ether.

-

Reaction Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inlet for inert gas. The apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions. Maintain a positive pressure of nitrogen or argon throughout the reaction.

-

Initiation of Reaction: To the flask containing sodium metal suspended in anhydrous diethyl ether, add a small amount of this compound from the dropping funnel to initiate the reaction. The reaction mixture may need gentle warming to start. An increase in turbidity and the evolution of heat indicate the reaction has begun.

-

Addition of this compound: Once the reaction is initiated, add the remaining this compound, dissolved in anhydrous diethyl ether, dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-4 hours to ensure complete consumption of the starting material.

-

Quenching the Reaction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess sodium by the slow, dropwise addition of ethanol, followed by the dropwise addition of water.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by distillation at atmospheric pressure.

-

Purification: The crude cyclopentane can be purified by fractional distillation. Collect the fraction boiling at approximately 49-50 °C.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Reactants | ||

| This compound | 1.0 eq | General Protocol |

| Sodium | 2.2 eq | General Protocol |

| Anhydrous Diethyl Ether | Sufficient to dissolve reactants | General Protocol |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 35 °C) | General Protocol |

| Reaction Time | 2-4 hours post-addition | General Protocol |

| Product | ||

| Product | Cyclopentane | |

| Expected Yield | Variable; typically moderate | [1] |

| Boiling Point | 49-50 °C |

Visualizations

Reaction Scheme:

References

Application Notes and Protocols for the Formation of Grignard Reagents from 1,3-Dibromopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of Grignard reagents from dihaloalkanes presents unique challenges due to competing reaction pathways, including the formation of mono-Grignard reagents, di-Grignard reagents, and intramolecular cyclization products. This document provides a detailed protocol for the preparation of a Grignard reagent from 1,3-dibromopentane, a substrate susceptible to such competing reactions. The protocol is designed to favor the formation of the organomagnesium halide while considering the potential for side reactions. Safety precautions and recommendations for reaction monitoring are also discussed.

Introduction

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1][2] The reaction of an organic halide with magnesium metal in an ethereal solvent is the most common method for their preparation.[3] When utilizing dihaloalkanes, the outcome of the Grignard reaction is heavily influenced by the distance between the two halogen atoms. For instance, 1,2-dihalides typically undergo elimination to form alkenes, while 1,4-dihalides can form di-Grignard reagents or cyclize to form four-membered rings.[4][5]

The case of 1,3-dihalides, such as this compound, is particularly interesting as it can lead to a mixture of products. The primary competing pathways are the formation of a mono-Grignard reagent, a di-Grignard reagent, and an intramolecular cyclization to form a substituted cyclopropane.[4][6] The slow addition of the dihalide to the magnesium turnings is a critical parameter to favor the formation of the Grignard reagent over cyclization.[7]

Reaction Pathways

The reaction of this compound with magnesium can proceed through several pathways, as illustrated in the diagram below. The desired product is typically the mono-Grignard reagent, which can be used in subsequent reactions. However, the formation of the di-Grignard reagent and the cyclized product, 1-ethyl-2-methylcyclopropane, are significant possibilities.

Figure 1. Competing reaction pathways in the formation of a Grignard reagent from this compound.

Experimental Protocol

This protocol is designed to favor the formation of the mono-Grignard reagent from this compound.

Materials:

-

This compound (1.0 eq)

-

Magnesium turnings (2.2 eq)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (catalytic amount)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle

Procedure:

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inlet for inert gas. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere before use.

-

Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently heat the flask with a heating mantle under a slow stream of inert gas until the purple iodine vapor is observed, then allow it to cool. This process helps to activate the magnesium surface.[8]

-